molecular formula C12H17ClN2O2 B3005845 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride CAS No. 1354950-83-6

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3005845
CAS No.: 1354950-83-6
M. Wt: 256.73
InChI Key: IQICPMLBHPSSTD-UHFFFAOYSA-N
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Description

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride ( 1354950-83-6) is a chemical compound with the molecular formula C 12 H 17 ClN 2 O 2 and a molecular weight of 256.73 g/mol . This pyrrolidin-2-one derivative features a phenoxyethyl substitution on the nitrogen atom and an amino functional group at the 4-position of the pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound is provided as the hydrochloride salt to enhance its stability and solubility. Its structure, related to the free base (CAS 1247387-95-6) , places it within a class of heterocyclic compounds recognized for their significant presence in pharmacologically active molecules . As a building block, it is used in the synthesis of more complex molecules for various biochemical and pharmacological investigations. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal procedures. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICPMLBHPSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 4-amino-2-pyrrolidinone with 2-phenoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinone derivatives .

Scientific Research Applications

Chemistry

A1PEPH serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for the modification and creation of new compounds with potential biological activities.

Biology

The compound is studied for its biological activity, particularly its interactions with cellular processes. Preliminary research suggests that A1PEPH may influence neurotransmitter systems, making it a candidate for further pharmacological investigation.

Medicine

Ongoing research is exploring A1PEPH's therapeutic potential, particularly in treating neurological disorders. Its neuroprotective properties have garnered attention for possible applications in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to mitigate neuronal damage under oxidative stress conditions indicates its potential utility in neuropharmacology.

Industry

In industrial applications, A1PEPH is being investigated for its role in developing new materials and as an intermediate in the production of other chemical compounds. Its solubility in water enhances its applicability in pharmaceutical formulations.

Neuroprotective Properties

Research indicates that A1PEPH may exhibit neuroprotective effects by interacting with neurotransmitter receptors. These interactions could help reduce neuronal cell death caused by oxidative stress or excitotoxicity. Studies involving similar pyrrolidine derivatives have shown promising results in protecting against neurodegenerative diseases.

Analgesic Potential

The structural similarities between A1PEPH and known analgesics suggest potential utility in pain management. Compounds within this chemical family have demonstrated significant analgesic activity through their affinity for mu-opioid receptors, indicating that A1PEPH may also possess similar properties.

Neuroprotective Studies : One notable study focused on the neuroprotective effects of pyrrolidine derivatives, including A1PEPH. The findings indicated that these compounds could significantly reduce neuronal cell death under oxidative stress conditions, suggesting therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Activity : Another study examined the analgesic properties of related compounds, providing insights into the potential efficacy of A1PEPH in pain management scenarios. The results indicated a high affinity for opioid receptors, supporting further exploration into its analgesic capabilities.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride vary primarily in the substituents attached to the pyrrolidinone nitrogen and/or the ring itself. Below is a detailed comparison:

Substituent Variations on the Pyrrolidinone Nitrogen

Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one HCl 2-Phenoxyethyl C₁₃H₁₇ClN₂O₂ ~270.7 Moderate lipophilicity; potential for aromatic π-π interactions.
4-Amino-1-benzylpyrrolidin-2-one HCl Benzyl C₁₁H₁₅ClN₂O 226.70 Benzyl group enhances aromatic binding but reduces solubility.
4-Amino-1-(2-methoxyethyl)pyrrolidin-2-one HCl 2-Methoxyethyl C₈H₁₅ClN₂O₂ 206.67 Methoxy group increases polarity and aqueous solubility.
4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one HCl Trifluoroethyl C₇H₁₀ClF₃N₂O 242.62 Trifluoroethyl group improves metabolic stability via electronegativity.
4-Amino-1-cyclohexylpyrrolidin-2-one HCl Cyclohexyl C₁₀H₁₇ClN₂O 216.71 Cyclohexyl increases hydrophobicity; may enhance membrane permeability.

Substituted Aromatic or Heterocyclic Modifications

Compound Name Substituent on Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one HCl 4-Chloro-3-fluorophenyl (at position 5) C₁₄H₁₆Cl₂FN₂O₂ 353.20 Halogenated phenyl enhances halogen bonding; methoxyethyl improves solubility.
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one HCl 2,6-Difluorophenyl C₁₀H₁₀F₂N₂O 228.20 Fluorine atoms increase electronegativity and metabolic stability.
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one diHCl Morpholin-4-yl-ethyl C₁₀H₂₀Cl₂N₃O₂ 295.20 Morpholine introduces hydrogen-bonding sites; enhances solubility.

Simplified Structural Analogs

Compound Name Structural Simplicity Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Aminopyrrolidin-2-one HCl No substituent on N C₄H₉ClN₂O 136.58 Minimal steric hindrance; high solubility but limited biological activity.
5-(Aminomethyl)pyrrolidin-2-one HCl Aminomethyl at position 5 C₅H₁₁ClN₂O 150.61 Additional amine group may enhance metal coordination or binding.

Key Research Findings and Trends

Lipophilicity vs. Solubility: The 2-phenoxyethyl group in the target compound balances moderate lipophilicity (due to the phenyl ring) with partial solubility (via the ether linkage). In contrast, the 2-methoxyethyl analog (C₈H₁₅ClN₂O₂) exhibits higher solubility but reduced aromatic interactions . Trifluoroethyl and halogenated phenyl substituents (e.g., 4-chloro-3-fluorophenyl) enhance metabolic stability and target binding but may reduce aqueous solubility .

Biological Interactions :

  • Benzyl and cyclohexyl groups (e.g., C₁₁H₁₅ClN₂O) are associated with improved membrane permeability but require formulation strategies to mitigate solubility limitations .
  • Morpholine-containing analogs (e.g., C₁₀H₂₀Cl₂N₃O₂) show promise in drug design due to their ability to participate in hydrogen bonding and improve pharmacokinetics .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 1-aminopyrrolidin-2-one HCl) are more synthetically accessible but lack the structural complexity needed for targeted therapies .

Biological Activity

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride (A1PEPH) is a novel chemical compound that has attracted attention in pharmacological research due to its potential biological activities, particularly concerning the central nervous system (CNS). With a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, this compound features a pyrrolidine ring and a phenoxyethyl group, which contribute to its unique properties and therapeutic potential.

Biological Activity

Research indicates that A1PEPH may exhibit several notable biological activities:

  • Neuroprotective Effects : Initial studies suggest that A1PEPH could protect neuronal cells from damage, potentially making it useful in treating conditions like Alzheimer's disease or Parkinson's disease.
  • Interactions with Receptors : A1PEPH is believed to interact with multiple receptors within the CNS, which could influence its pharmacodynamics and therapeutic efficacy.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insights into the unique biological activities of A1PEPH. The following table summarizes relevant analogs:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-Amino-1-methylpyrrolidin-2-one hydrochlorideC₆H₁₃ClN₂O150.64 g/molSimpler structure; potential use in anxiety treatment
1-(2-Phenoxyethyl)pyrrolidin-2-oneC₁₁H₁₅NO₂189.25 g/molLacks amino group; different biological activity profile
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochlorideC₁₃H₁₇ClN₂O252.74 g/molCyclopropyl substitution; altered pharmacological properties

Case Studies and Research Findings

Although direct studies on A1PEPH are sparse, related research provides valuable insights:

  • Neuroprotective Studies : In vitro studies have shown that compounds similar to A1PEPH can induce neuroprotection by modulating oxidative stress pathways and enhancing cell survival in neurodegenerative models .
  • Binding Affinity Investigations : Research into the binding affinities of pyrrolidine derivatives suggests that structural modifications significantly affect their interactions with neurotransmitter receptors, which could be applicable to A1PEPH .
  • Pharmacokinetic Profiles : Analogous compounds have demonstrated favorable pharmacokinetic profiles, including adequate oral bioavailability and low toxicity in animal models, indicating a promising therapeutic window for A1PEPH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride, and how is purity optimized?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the pyrrolidinone core. For example, hydrochlorination under acidic conditions (e.g., 1.0 M HCl at 50°C) is critical for salt formation, as described in a synthesis yielding 52.7% via filtration and drying . Purity optimization includes recrystallization (e.g., using cold aqueous HCl rinses) and analytical validation via XRPD (X-ray powder diffraction) to confirm crystalline structure .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Standard protocols include wearing flame-resistant clothing, gloves, and eye protection. In case of skin contact, immediate removal of contaminated clothing and thorough rinsing with water is advised. For inhalation exposure, relocate to fresh air and seek medical attention . Storage at -20°C in airtight containers is recommended to maintain stability .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for structural confirmation of the phenoxyethyl and pyrrolidinone groups.
  • XRPD to verify crystallinity and polymorphic forms, with peak intensity analysis (e.g., 2θ angles) providing batch consistency data .
  • HPLC for purity assessment, using certified reference materials and buffer systems (e.g., ammonium acetate at pH 6.5) to resolve impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

  • Methodological Answer : Variations in melting points (e.g., 227°C vs. other reports) may arise from differences in purity, hydration states, or polymorphic forms. Validate via:

  • Thermogravimetric analysis (TGA) to detect solvates or hydrates.
  • Differential scanning calorimetry (DSC) to identify phase transitions.
    Cross-reference with literature using CAS registry numbers to isolate batch-specific anomalies .

Q. What strategies improve reaction yields during hydrochloride salt formation?

  • Methodological Answer : Optimize by:

  • Controlled acid addition : Gradual HCl introduction at 0–50°C minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature modulation : Heating to 50°C post-reaction ensures complete dissolution before crystallization .

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Methodological Answer : Use:

  • Enzyme inhibition assays : Test affinity for targets like kinases or phosphatases, leveraging structural analogs (e.g., pyrrolidine-containing kinase inhibitors) .
  • Molecular docking simulations : Compare the phenoxyethyl group’s interactions with active sites in related compounds (e.g., Forodesine Hydrochloride’s binding to purine nucleoside phosphorylase) .
  • Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

  • Methodological Answer :

  • Standardize conditions : Ensure identical solvent, temperature, and concentration across experiments.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
  • Compare with databases : Use PubChem or CAS entries (e.g., C8H13ClN2O2 for methyl 4-amino-1-ethylpyrrole-2-carboxylate HCl) to identify instrumental artifacts .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Caco-2 cell monolayers to assess intestinal permeability.
  • Plasma protein binding assays using equilibrium dialysis.
  • CYP450 inhibition screens to predict drug-drug interactions, guided by structural similarities to pyrrolidinone-based pharmaceuticals .

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